molecular formula C16H24N4O4 B8281907 Tert-butyl methyl(1-(5-nitropyridin-2-yl)piperidin-4-yl)carbamate

Tert-butyl methyl(1-(5-nitropyridin-2-yl)piperidin-4-yl)carbamate

Cat. No. B8281907
M. Wt: 336.39 g/mol
InChI Key: ZUVHJVYYBUJDRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl methyl(1-(5-nitropyridin-2-yl)piperidin-4-yl)carbamate is a useful research compound. Its molecular formula is C16H24N4O4 and its molecular weight is 336.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl methyl(1-(5-nitropyridin-2-yl)piperidin-4-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl methyl(1-(5-nitropyridin-2-yl)piperidin-4-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl methyl(1-(5-nitropyridin-2-yl)piperidin-4-yl)carbamate

Molecular Formula

C16H24N4O4

Molecular Weight

336.39 g/mol

IUPAC Name

tert-butyl N-methyl-N-[1-(5-nitropyridin-2-yl)piperidin-4-yl]carbamate

InChI

InChI=1S/C16H24N4O4/c1-16(2,3)24-15(21)18(4)12-7-9-19(10-8-12)14-6-5-13(11-17-14)20(22)23/h5-6,11-12H,7-10H2,1-4H3

InChI Key

ZUVHJVYYBUJDRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-5-nitro-pyridine (4.74 g, 23.3 mmol), methyl-piperidin-4-yl-carbamic acid tert-butyl ester (5 g, 23.3 mmol), and triethylamine (5 mL) in N,N-dimethylformamide (30 mL) was stirred at 90° C. for 14 h. Upon completion of the reaction, the reaction mixture was partitioned between water and ethyl acetate. The aqueous layer was extracted with ethyl acetate twice. The combined organic layers were washed with brine, dried over sodium sulfate, filtered, and concentrated. The residue was recrystallized from methanol and water to give methyl (5′-nitro-3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-4-yl)-carbamic acid tert-butyl ester (6.7 g, 85.5%) as brown crystals. LCMS calcd for C16H24N4O4 (m/e) 336, obsd 337 (M+H).
Quantity
4.74 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

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